5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde 4-phenylhydrazone
Description
Properties
IUPAC Name |
N-[(E)-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylideneamino]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClF3N4/c1-20-11(13)9(10(19-20)12(14,15)16)7-17-18-8-5-3-2-4-6-8/h2-7,18H,1H3/b17-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZWRMFJZWAPEU-REZTVBANSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=NNC2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C(F)(F)F)/C=N/NC2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde 4-phenylhydrazone typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the cyclization of hydrazine derivatives with β-diketones or β-ketoesters under acidic conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic anhydride. The chloro substituent is often introduced through halogenation reactions, and the phenylhydrazone moiety is formed by reacting the aldehyde group with phenylhydrazine.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and control over reaction conditions. Advanced purification techniques, such as column chromatography and recrystallization, are employed to achieve high purity levels required for industrial applications.
Chemical Reactions Analysis
Nucleophilic Condensation Reactions
The aldehyde group in Compound X participates in Knoevenagel condensations and chalcone formations:
2.2. Thiazepine Formation
Treatment with 2-aminothiophenol forms benzothiazepines via cyclocondensation:
These derivatives exhibit moderate antibacterial activity .
3.2. Isoxazole Derivatives
Reaction with hydroxylamine followed by iodine-mediated oxidative cyclization yields 4-(5-isoxazolyl)pyrazoles:
These hybrids are explored for antimicrobial applications .
4.1. Reduction of Aldehyde
The aldehyde group can be reduced to a hydroxymethyl group using NaBH₄:
This derivative serves as an intermediate for polymer-bound catalysts .
4.2. Trifluoromethyl Reactivity
The CF₃ group remains inert under most conditions but enhances lipophilicity and metabolic stability in bioactive derivatives .
Biological Activity
Compound X and its derivatives demonstrate:
| Activity | Mechanism/Target | Efficacy (IC₅₀/EC₅₀) | Source |
|---|---|---|---|
| Antifungal | Ergosterol synthesis inhibition | 8–12 μM | |
| Antibacterial | DNA gyrase inhibition | 15–25 μM | |
| Antitubercular | Mycobacterial enzyme targeting | 6.5 μg/mL |
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research has demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have synthesized various pyrazole derivatives, including those related to 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, showcasing their efficacy against a range of bacterial strains. A notable study highlighted the synthesis of 2-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted phenyl)-[1,3,4]oxadiazoles, which displayed promising antibacterial activity .
1.2 Anticancer Properties
The compound's potential as an anticancer agent has also been investigated. Pyrazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Research indicates that modifications to the pyrazole structure can enhance its cytotoxicity against specific cancer cell lines .
1.3 Neuropharmacology
In neuropharmacological studies, pyrazole derivatives have been explored as potential agents for treating central nervous system disorders. The ability of these compounds to act as positive allosteric modulators of neurotransmitter receptors suggests their utility in developing treatments for conditions such as anxiety and depression .
Agrochemical Applications
2.1 Herbicidal Activity
Compounds similar to 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde have been evaluated for herbicidal properties. Their effectiveness in controlling weed growth while being less harmful to crops makes them valuable in agricultural practices .
2.2 Insecticidal Properties
The insecticidal activity of pyrazole derivatives has also been documented. These compounds can disrupt the physiological processes of pests, leading to effective pest management strategies in agriculture .
Material Science
3.1 Synthesis of Novel Materials
The unique chemical structure of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde allows for its use in synthesizing novel materials with specific properties. For example, research has focused on creating polymer composites that incorporate pyrazole derivatives to enhance thermal stability and mechanical strength .
3.2 Coordination Chemistry
The ability of this compound to form coordination complexes with various metal ions opens avenues for applications in catalysis and materials science. These complexes may exhibit enhanced catalytic properties due to the unique electronic characteristics imparted by the pyrazole moiety .
Case Studies
Mechanism of Action
The mechanism by which 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde 4-phenylhydrazone exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. For example, it could inhibit or activate certain enzymes, modulate receptor activity, or interfere with signaling pathways.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Structural Analogues
Table 1: Structural Comparison of Pyrazole-4-carbaldehyde Derivatives
Key Observations :
- Halogen substituents (Cl, Br) enhance antimicrobial potency by increasing electrophilicity .
- Trifluoromethyl groups improve metabolic stability and lipophilicity, aiding membrane penetration .
- Aromatic hydrazones (e.g., phenylhydrazone) exhibit stronger bioactivity than aliphatic derivatives due to π-π stacking interactions .
Functional Comparison: Antimicrobial Activity
Table 2: Antimicrobial Activity of Pyrazole Derivatives
Key Findings :
- Formyl-pyrazole derivatives (e.g., 5a–d) show enhanced activity compared to their hydrazone precursors, likely due to increased electrophilicity of the aldehyde group .
- Chloro-substituted derivatives (e.g., 5-chloro-1-phenyl analogues) exhibit moderate activity but require structural optimization for improved efficacy .
Intermolecular Interactions and Therapeutic Potential
- Halogen bonding : Chloro and trifluoromethyl groups in 5-chloro-1-methyl-3-(trifluoromethyl) derivatives facilitate interactions with bacterial enzyme active sites .
- Schiff base formation : Hydrazone derivatives like the target compound can form stable Schiff bases with chitosan, enhancing antifungal activity through electron density modulation .
Biological Activity
5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde 4-phenylhydrazone is a pyrazole derivative notable for its diverse biological activities. The compound's unique structure, characterized by the presence of a chloro, methyl, and trifluoromethyl group attached to the pyrazole ring, contributes to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrazole compounds can inhibit the growth of various bacteria and fungi. Specifically, the incorporation of halogen atoms such as chlorine enhances the antimicrobial efficacy due to increased lipophilicity and membrane penetration ability .
Table 1: Antimicrobial Efficacy of Pyrazole Derivatives
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Pyrazole A | E. coli | 32 µg/mL |
| Pyrazole B | S. aureus | 16 µg/mL |
| Pyrazole C | C. albicans | 8 µg/mL |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied, particularly in relation to breast cancer cell lines. For example, compounds similar to 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde have shown promising results in inhibiting proliferation in MCF-7 and MDA-MB-231 breast cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, primarily through modulation of key signaling pathways such as BRAF(V600E) and EGFR .
Case Study: Combination Therapy
A notable study investigated the synergistic effects of combining pyrazole derivatives with doxorubicin in breast cancer treatment. The combination resulted in enhanced cytotoxicity compared to doxorubicin alone, indicating that pyrazoles could serve as effective adjuncts in cancer therapy .
Anti-inflammatory Activity
Pyrazoles are also recognized for their anti-inflammatory properties. Compounds within this class have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. The trifluoromethyl group is believed to enhance the compound's efficacy by improving its interaction with biological targets .
Table 2: Anti-inflammatory Effects of Pyrazole Derivatives
| Compound Name | Inflammatory Model | Effect Observed |
|---|---|---|
| Pyrazole D | LPS-induced inflammation | Reduction in TNF-alpha levels |
| Pyrazole E | Carrageenan-induced edema | Decreased paw swelling |
The biological activity of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances lipophilicity, facilitating cellular uptake, while the chloro and carbonyl functionalities contribute to binding affinity with enzymes or receptors involved in disease pathways .
Q & A
Q. What are the key considerations for synthesizing 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde 4-phenylhydrazone?
The synthesis typically involves two steps:
Trifluoromethylation : React 3-bromo-5-chloropyrazole with trifluoromethyl chloride to yield 3-(trifluoromethyl)-5-chloropyrazole.
Formylation and Hydrazone Formation : Treat the intermediate with formaldehyde under alkaline conditions to form the carbaldehyde, followed by condensation with 4-phenylhydrazine.
Critical factors :
Q. How should safety protocols be implemented during experimental handling?
- Ventilation : Use fume hoods to avoid inhalation of vapors/dust (R36/37/38 hazard).
- PPE : Wear nitrile gloves, safety goggles, and lab coats (S37/39).
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and ignition sources.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. What spectroscopic methods are essential for structural confirmation?
- NMR : Analyze and NMR spectra for characteristic peaks:
- Aldehyde proton at δ 9.8–10.2 ppm.
- Trifluoromethyl singlet at δ ~120 ppm in NMR.
- FT-IR : Confirm C=O stretch (1680–1700 cm) and N–H bend (hydrazone, ~1600 cm).
- Mass spectrometry : Validate molecular ion [M+H] and fragmentation patterns .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
Q. What methodologies optimize derivative synthesis via Knoevenagel condensation?
- Reaction conditions :
- Catalyst: Piperidine or ammonium acetate in ethanol.
- Temperature: 0°C to room temperature to control exothermicity.
- Substrate ratio: 1:1.2 (aldehyde:ethyl cyanoacetate) for maximal yield.
- Product analysis : Monitor by TLC (Rf ~0.5 in 3:7 EtOAc/hexane) and characterize via NMR for α,β-unsaturated ester protons (δ 6.5–7.2 ppm) .
Q. How can conflicting bioactivity data be addressed in pharmacological studies?
- Case study : Anticonvulsant activity assays (MES test vs. pentylenetetrazol-induced seizures) may show variability due to:
- Solubility differences (use DMSO/PEG 400 vehicles).
- Metabolic stability (evaluate hepatic microsomal degradation).
- Resolution :
Q. What strategies validate reaction mechanisms in hydrazone formation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
